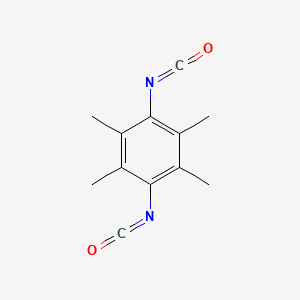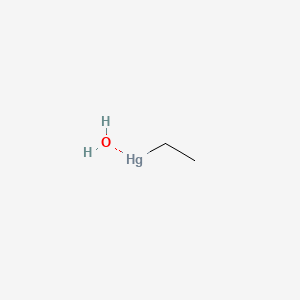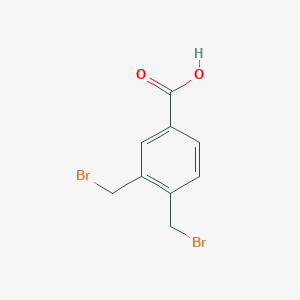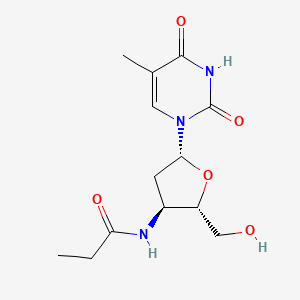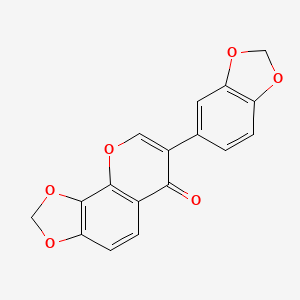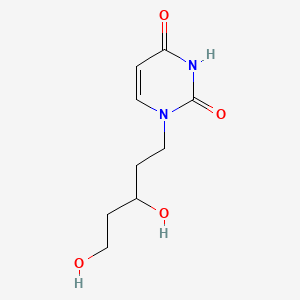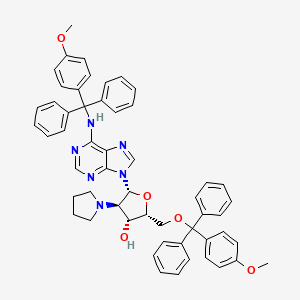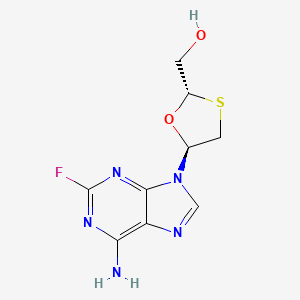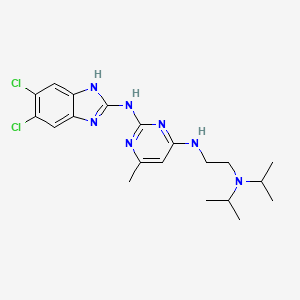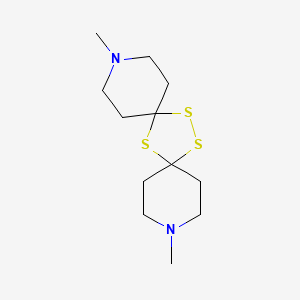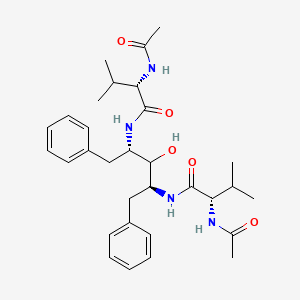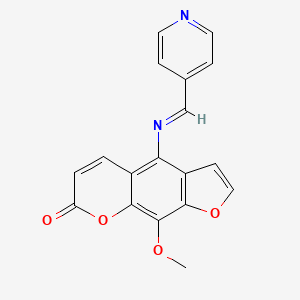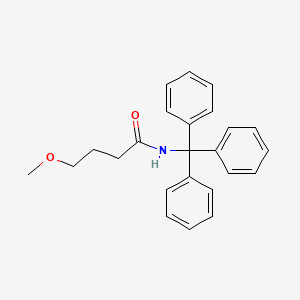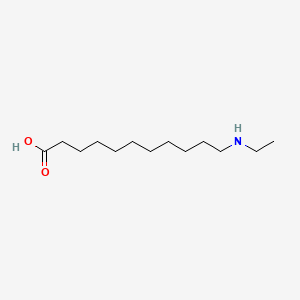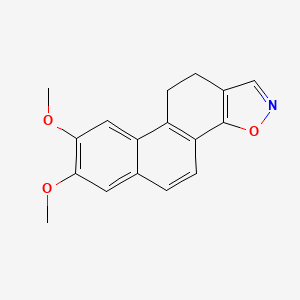
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole include other isoxazole derivatives. These compounds share a common isoxazole ring but differ in their substituents, leading to variations in their biological activities and chemical properties
Propiedades
Número CAS |
57595-85-4 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
7,8-dimethoxy-10,11-dihydronaphtho[1,2-g][1,2]benzoxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-15-7-10-3-6-13-12(14(10)8-16(15)20-2)5-4-11-9-18-21-17(11)13/h3,6-9H,4-5H2,1-2H3 |
Clave InChI |
SGHKGRHEEDBJDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


